2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
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Overview
Description
The compound “2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde” belongs to the class of organic compounds known as triazolopyridines . These are aromatic compounds containing a triazolo ring fused to a pyridine ring . The triazolo ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, related compounds such as 1,2,4-triazolo[1,5-a]pyridines can be synthesized through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a triazolo ring fused to a pyridine ring, with a bromine atom attached at the 2-position and a carbaldehyde group (-CHO) attached at the 6-position . The presence of the bromine atom and the carbaldehyde group would likely have significant effects on the compound’s reactivity and properties.Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFISXLQEISLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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